molecular formula C15H10N2O B161595 JNK Inhibitor II, Negative Control CAS No. 54642-23-8

JNK Inhibitor II, Negative Control

Cat. No.: B161595
CAS No.: 54642-23-8
M. Wt: 234.25 g/mol
InChI Key: ODZGYELAMAOARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The JNK Inhibitor II, Negative Control, also referenced under CAS 54642-23-8, controls the biological activity of JNK . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Molecular Structure Analysis

The molecular formula of this compound is C15H10N2O . It contains a total of 31 bonds; 21 non-H bonds, 17 multiple bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 eleven-membered ring .


Chemical Reactions Analysis

The JNKs are members of mitogen-activated protein kinases (MAPK) which regulate many physiological processes including inflammatory responses, macrophages, cell proliferation, differentiation, survival, and death . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .


Physical and Chemical Properties Analysis

The this compound is a solid substance . It is yellow in color and has a molecular weight of 234.25 .

Scientific Research Applications

Involvement in Diverse Pathologies

The c-Jun N-terminal kinases (JNKs) are involved in the emergence and progression of a range of pathologies, including neurodegenerative, cardiovascular, metabolic disorders, inflammation, and cancer. In recent years, selective pan-JNK inhibitors have been characterized, and three chemical entities targeting JNKs have been investigated in clinical trials. The development of isoform-selective JNK inhibitors is a challenge in JNK drug discovery, aiming to understand the biology of each JNK isoform better (Gehringer et al., 2015).

Role in Therapeutic Benefit

JNK inhibitors hold potential therapeutic benefits in treating various human diseases due to their role in regulating altered gene expression, cellular survival, and proliferation in response to different stimuli. Evidence supports the application of JNK inhibitors in inflammatory, vascular, neurodegenerative, metabolic, and oncological diseases (Manning & Davis, 2003).

Implications in Glioblastoma and Cancer

Targeting JNK is crucial for controlling the stem-like tumor cell population in glioblastoma, a devastating human malignancy. The systemic administration of a small-molecule JNK inhibitor has been shown to deplete self-renewing and tumor-initiating populations within established tumors, providing substantial survival benefits without adverse events. This implicates JNK in the maintenance of stem-like glioblastoma cells and demonstrates its viability as a therapeutic target (Matsuda et al., 2012). Additionally, JNK signaling's involvement in cancer development and progression makes it an attractive target for therapeutic intervention with small molecule kinase inhibitors. However, it's also crucial to consider the distinct functions of JNK proteins in different types of cancer when targeting JNKs for treatment (Bubici & Papa, 2014).

Regulation of Physiological Processes

JNKs are master protein kinases regulating many physiological processes, including inflammatory responses, morphogenesis, cell proliferation, differentiation, survival, and death. They are critical regulators of transcription, and inhibitors may be effective in controlling rheumatoid arthritis and other diseases. The p38 MAPKs, activated by inflammatory cytokines and environmental stresses, may contribute to diseases like asthma and autoimmunity (Johnson & Lapadat, 2002).

Mechanism of Action

Target of Action

The primary target of the JNK Inhibitor II, Negative Control is the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family . JNKs regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . The JNK family consists of three genes: JNK1, JNK2, and JNK3 . JNK1 and JNK2 are commonly expressed in many organs, while JNK3 is mainly expressed in cardiac smooth muscle, testis, and brain .

Mode of Action

The this compound, also known as N¹-Methyl-1,9-pyrazoloanthrone, controls the biological activity of JNK . It inhibits JNK2 and JNK3 only at much higher concentrations (IC 50 = 18 µM and 24 µM, respectively) compared to SP600125 (IC 50 = 40 nM and 90 nM, respectively) . This inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Biochemical Pathways

The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Different pathways are activated downstream of receptors such as transforming growth factor-β (TGF-β), G-protein coupled receptors (GPCRs), tumor necrosis factor (TNF) receptors, Wnt receptors, and Toll receptor complex . Also, JNK activation has been reported in response to endoplasmic reticulum stress (ER stress) .

Result of Action

The this compound exhibits lower activity against JNK isoforms . It is a useful negative control for JNK Inhibitor II (SP600125) Jnk inhibitors have been shown to regulate many physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Safety and Hazards

The safety data sheet for JNK Inhibitor II, Negative Control can be found on the Merck website . It is recommended to refer to this document for detailed safety and hazard information.

Future Directions

The continuous activation of JNKs has a role in cancer development and progression . Therefore, JNKs represent attractive oncogenic targets for cancer therapy using small molecule kinase inhibitors . Some of ATP- competitive and ATP non-competitive inhibitors have been developed and widely used in vitro, but this type of inhibitors lack selectivity and inhibits phosphorylation of all JNK substrates and may lead to cellular toxicity . In the future, more specification in the design of JNK inhibitors is needed .

Biochemical Analysis

Biochemical Properties

JNK Inhibitor II, Negative Control, plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It inhibits JNK2 and JNK3 only at much higher concentrations compared to SP600125, with IC50 values of 18 µM and 24 µM, respectively . This compound is primarily used to ensure the specificity of JNK inhibition in experimental setups. By serving as a negative control, it helps researchers distinguish between specific and non-specific effects of JNK inhibition. The interactions of this compound, with JNK2 and JNK3 are characterized by competitive inhibition, where the compound competes with ATP for binding to the active site of the kinases .

Cellular Effects

This compound, influences various cellular processes by modulating the activity of JNK signaling pathways. Although it has a lower affinity for JNK isoforms, it can still impact cell function at higher concentrations. The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of c-Jun, a critical transcription factor regulated by JNK . This inhibition can lead to altered expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound, has been shown to reduce the expression of inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound, involves competitive inhibition of JNK2 and JNK3. The compound binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as c-Jun, which in turn affects gene expression and cellular responses. The specificity of this compound, for JNK2 and JNK3 is lower than that of SP600125, making it a valuable tool for distinguishing specific JNK-mediated effects from non-specific ones in experimental studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Over extended periods, the inhibitory effects of this compound, may diminish due to degradation, which can impact the consistency of experimental results. Long-term studies have shown that the compound can maintain its inhibitory activity for several weeks, but its efficacy may decrease over time .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, the compound exhibits minimal inhibitory activity against JNK isoforms, making it an effective negative control. At higher doses, it can inhibit JNK2 and JNK3, leading to observable physiological effects . In animal studies, high doses of this compound, have been associated with reduced tumor growth and decreased expression of pro-inflammatory cytokines . Toxic or adverse effects at high doses have not been extensively reported, but caution is advised when interpreting results from high-dose experiments.

Metabolic Pathways

This compound, is involved in metabolic pathways related to the regulation of JNK signaling. The compound interacts with enzymes and cofactors that modulate the activity of JNK2 and JNK3, influencing metabolic flux and metabolite levels . By inhibiting JNK activity, this compound, can affect the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation . This modulation of metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound, within cells and tissues are influenced by its chemical properties. The compound is cell-permeable, allowing it to enter cells and interact with intracellular targets . Once inside the cell, this compound, can be distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is facilitated by its interaction with transporters and binding proteins that help localize it to specific cellular regions . This localization is crucial for its inhibitory effects on JNK signaling pathways.

Subcellular Localization

This compound, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JNK2 and JNK3 to inhibit their activity . Additionally, this compound, can translocate to the nucleus, where it affects the phosphorylation of nuclear targets such as c-Jun . The subcellular localization of this compound, is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGYELAMAOARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNK Inhibitor II, Negative Control
Reactant of Route 2
Reactant of Route 2
JNK Inhibitor II, Negative Control
Reactant of Route 3
Reactant of Route 3
JNK Inhibitor II, Negative Control
Reactant of Route 4
JNK Inhibitor II, Negative Control
Reactant of Route 5
Reactant of Route 5
JNK Inhibitor II, Negative Control
Reactant of Route 6
Reactant of Route 6
JNK Inhibitor II, Negative Control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.